Rel-ethyl (1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylate
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Overview
Description
Rel-ethyl (1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylate is a synthetic organic compound. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a cyclopentane ring with a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Rel-ethyl (1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The cyclopentane ring structure contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2S)-2-amino-1-methylcyclopentane-1-carboxylate: Lacks the Boc protection, making it more reactive.
Methyl (1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Rel-ethyl (1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylate is unique due to its combination of a Boc-protected amino group and an ethyl ester group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H25NO4 |
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Molecular Weight |
271.35 g/mol |
IUPAC Name |
ethyl (1R,2S)-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)9-7-8-10(14)15-12(17)19-13(2,3)4/h10H,6-9H2,1-5H3,(H,15,17)/t10-,14+/m0/s1 |
InChI Key |
CBUWTYZXIRMHDR-IINYFYTJSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCC[C@@H]1NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CCOC(=O)C1(CCCC1NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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